molecular formula C10H19N3 B12280250 (1S, 2S, 5R)-Neomenthyl azide

(1S, 2S, 5R)-Neomenthyl azide

Cat. No.: B12280250
M. Wt: 181.28 g/mol
InChI Key: JWXCHQXAHQOURC-UHFFFAOYSA-N
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Description

(1S, 2S, 5R)-Neomenthyl azide is a stereoisomer of neomenthol, a monoterpenoid compound found in peppermint (Mentha piperita) This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S, 2S, 5R)-Neomenthyl azide typically involves the conversion of neomenthol to its corresponding azide. One common method is the reaction of neomenthol with sodium azide in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction is usually carried out under mild conditions to avoid decomposition of the azide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity neomenthyl azide.

Chemical Reactions Analysis

Types of Reactions

(1S, 2S, 5R)-Neomenthyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C).

    Rearrangement: Heat or specific catalysts to facilitate the Curtius rearrangement.

Major Products

    Primary Amines: Formed from the reduction of neomenthyl azide.

    Isocyanates: Formed from the Curtius rearrangement of neomenthyl azide.

Mechanism of Action

The mechanism of action of (1S, 2S, 5R)-Neomenthyl azide involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and forms new carbon-nitrogen bonds. Additionally, the azide group can undergo reduction to form primary amines, which are important intermediates in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    (1R, 2S, 5R)-Menthol: Another stereoisomer of menthol with different stereochemistry.

    (1S, 2S, 5R)-Neomenthol: The parent compound of neomenthyl azide, differing only by the presence of the azide group.

    (1R, 2S, 5R)-Neomenthyl chloride: A similar compound where the azide group is replaced by a chloride group.

Uniqueness

Its ability to undergo various chemical reactions, such as nucleophilic substitution and reduction, makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-azido-4-methyl-1-propan-2-ylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXCHQXAHQOURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N=[N+]=[N-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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